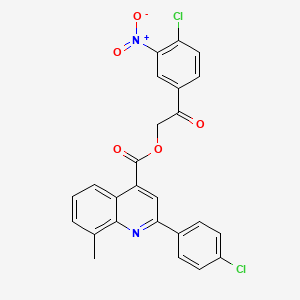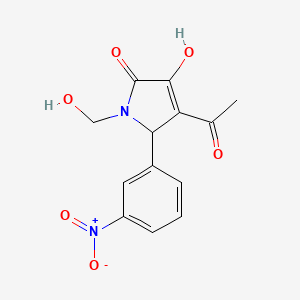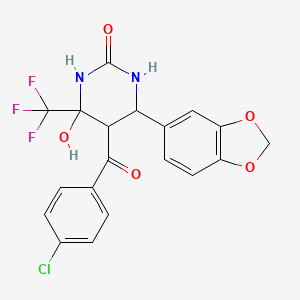![molecular formula C21H17N3O2S3 B11620788 3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620788.png)
3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Z)-(4-oxo-3-propil-2-tio-1,3-tiazolidin-5-ilideno)metil]-2-(fenilsulfánil)-4H-pirido[1,2-a]pirimidin-4-ona es un complejo compuesto orgánico con una estructura única que combina múltiples grupos funcionales
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-[(Z)-(4-oxo-3-propil-2-tio-1,3-tiazolidin-5-ilideno)metil]-2-(fenilsulfánil)-4H-pirido[1,2-a]pirimidin-4-ona normalmente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación del anillo de tiazolidinona, seguido de la formación del núcleo de pirido[1,2-a]pirimidin-4-ona. El paso final implica la introducción del grupo fenilsulfánil. Cada paso requiere reactivos y condiciones específicas, como el uso de ácidos o bases fuertes, altas temperaturas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la ampliación de los métodos de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, al mismo tiempo que se minimizan los costos y el impacto ambiental. Se podrían emplear técnicas como la química de flujo continuo y la síntesis automatizada para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-[(Z)-(4-oxo-3-propil-2-tio-1,3-tiazolidin-5-ilideno)metil]-2-(fenilsulfánil)-4H-pirido[1,2-a]pirimidin-4-ona puede someterse a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, lo que puede conducir a diferentes actividades biológicas.
Sustitución: El grupo fenilsulfánil se puede sustituir por otros grupos funcionales para crear derivados con diferentes propiedades.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según la transformación deseada, pero a menudo implican temperaturas controladas y atmósferas inertes.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción podría producir tioles o tioéteres. Las reacciones de sustitución pueden conducir a una amplia gama de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
Química: El compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única lo convierte en una herramienta valiosa para estudiar mecanismos de reacción y desarrollar nuevas metodologías sintéticas.
Biología: La actividad biológica del compuesto se puede explorar para posibles aplicaciones terapéuticas. Puede exhibir propiedades antimicrobianas, antivirales o anticancerígenas, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina: Si el compuesto muestra una actividad biológica prometedora, podría desarrollarse en un agente farmacéutico. Su mecanismo de acción y sus posibles objetivos deberían investigarse a fondo.
Industria: El compuesto podría utilizarse en el desarrollo de nuevos materiales o como catalizador en procesos industriales. Sus propiedades químicas únicas pueden ofrecer ventajas sobre los compuestos existentes.
Mecanismo De Acción
El mecanismo de acción de 3-[(Z)-(4-oxo-3-propil-2-tio-1,3-tiazolidin-5-ilideno)metil]-2-(fenilsulfánil)-4H-pirido[1,2-a]pirimidin-4-ona implica su interacción con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores u otras proteínas involucradas en vías biológicas clave. La estructura del compuesto le permite unirse a estos objetivos, potencialmente inhibiendo su actividad o alterando su función. Esta interacción puede conducir a varios efectos biológicos, como actividad antimicrobiana o anticancerígena.
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares a 3-[(Z)-(4-oxo-3-propil-2-tio-1,3-tiazolidin-5-ilideno)metil]-2-(fenilsulfánil)-4H-pirido[1,2-a]pirimidin-4-ona incluyen otros derivados de tiazolidinona y análogos de pirido[1,2-a]pirimidin-4-ona. Estos compuestos comparten similitudes estructurales, pero pueden diferir en sus grupos funcionales o sustituyentes.
Unicidad
Lo que distingue a 3-[(Z)-(4-oxo-3-propil-2-tio-1,3-tiazolidin-5-ilideno)metil]-2-(fenilsulfánil)-4H-pirido[1,2-a]pirimidin-4-ona es su combinación única de grupos funcionales y su potencial para diversas actividades biológicas. La presencia del anillo de tiazolidinona y el grupo fenilsulfánil brinda oportunidades para varias modificaciones químicas, lo que lo convierte en un compuesto versátil para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C21H17N3O2S3 |
|---|---|
Peso molecular |
439.6 g/mol |
Nombre IUPAC |
(5Z)-5-[(4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H17N3O2S3/c1-2-11-24-20(26)16(29-21(24)27)13-15-18(28-14-8-4-3-5-9-14)22-17-10-6-7-12-23(17)19(15)25/h3-10,12-13H,2,11H2,1H3/b16-13- |
Clave InChI |
NYCZPXGTMHCOHQ-SSZFMOIBSA-N |
SMILES isomérico |
CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)/SC1=S |
SMILES canónico |
CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11620726.png)
![(5Z)-3-(4-chlorobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11620733.png)
![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B11620739.png)


![4-[4,5-di(thiophen-2-yl)-1H-imidazol-2-yl]-2-ethoxyphenol](/img/structure/B11620766.png)
![Ethyl (2E)-5-(3-methoxyphenyl)-7-methyl-2-{[1-(4-nitrophenyl)-1H-pyrrol-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11620779.png)
![1-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11620784.png)
![6-imino-N-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11620786.png)
![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11620787.png)
![Dimethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-[4-(ethoxycarbonyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11620805.png)
![3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620813.png)
